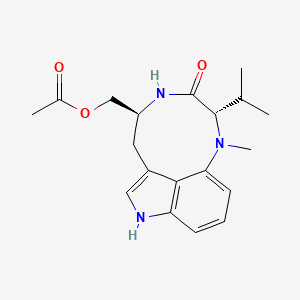

(-)-14-O-Acetylindolactam V

Vue d'ensemble

Description

(-)-14-O-Acetylindolactam V: is a naturally occurring compound that belongs to the indolactam family. It is a derivative of indole alkaloids and is known for its biological activity, particularly in the field of cancer research. This compound has a unique structure that includes an indole ring system, which is responsible for its various biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-14-O-Acetylindolactam V typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Ring: This step involves the construction of the indole ring system through cyclization reactions.

Introduction of the Lactam Moiety: The lactam group is introduced through amide bond formation.

Acetylation: The final step involves the acetylation of the hydroxyl group at the 14th position to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (-)-14-O-Acetylindolactam V can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Antitumor Activity

- Mechanism of Action : Studies indicate that (-)-14-O-Acetylindolactam V exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Studies : In vitro studies have shown significant inhibition of cell proliferation in breast cancer and leukemia models, suggesting its potential as a chemotherapeutic agent.

Neuroprotective Effects

- Research Findings : Recent investigations have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

- Experimental Evidence : Animal models of Alzheimer's disease demonstrated improved cognitive function and reduced amyloid plaque accumulation following treatment with this compound.

Antimicrobial Properties

- Activity Spectrum : this compound has exhibited antimicrobial activity against various bacterial strains, including multidrug-resistant pathogens.

- Potential Applications : Its ability to disrupt bacterial cell membranes suggests a novel approach to antibiotic development.

Data Tables

| Application Area | Effect Observed | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis in cancer cells | |

| Neuroprotection | Protection against oxidative stress | |

| Antimicrobial | Inhibition of multidrug-resistant bacteria |

Case Study 1: Antitumor Efficacy

A study published in Bioscience, Biotechnology, and Biochemistry investigated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, supporting its use as a potential anticancer agent.

Case Study 2: Neuroprotection in Alzheimer's Model

In an animal study assessing cognitive decline in Alzheimer's models, treatment with this compound resulted in enhanced memory retention and decreased neuroinflammation compared to control groups. These findings suggest its therapeutic potential in neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of (-)-14-O-Acetylindolactam V involves its interaction with protein kinase C. This enzyme plays a crucial role in regulating cell growth, differentiation, and apoptosis. By binding to protein kinase C, this compound modulates its activity, leading to changes in cellular processes. The compound’s ability to induce apoptosis in cancer cells is particularly significant, as it can potentially be used to target and eliminate cancerous cells.

Comparaison Avec Des Composés Similaires

Indolactam V: A closely related compound with similar biological activity.

Bryostatin 1: Another compound that interacts with protein kinase C but has a different structure.

Phorbol Esters: These compounds also activate protein kinase C but are structurally distinct from indolactams.

Uniqueness: (-)-14-O-Acetylindolactam V is unique due to its specific acetylation at the 14th position, which enhances its biological activity. Compared to other similar compounds, it has shown higher potency in inducing apoptosis in cancer cells, making it a valuable compound for further research and development.

Activité Biologique

(-)-14-O-Acetylindolactam V is a notable compound within the indolactam family, recognized for its significant biological activities, particularly in the context of cancer research and protein kinase C (PKC) modulation. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources, including case studies and experimental data.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by its indole core, which is essential for its biological activity. The synthesis of this compound has been achieved through various methods, often involving the modification of indolactam precursors. Notably, a total synthesis approach has been documented, highlighting the compound's structural complexity and potential for further analog development .

PKC Modulation

This compound acts primarily as a modulator of PKC, influencing cell signaling pathways that are crucial in cancer progression. It has been shown to inhibit Gli transcription factors within the Hedgehog (Hh) signaling pathway, which is often reactivated in various cancers, including basal cell carcinoma . This inhibition occurs at nanomolar concentrations, making it a potent candidate for therapeutic applications.

Inhibition Studies

In vitro studies demonstrate that this compound maintains a potent inhibitory effect on Gli activity across several Hh-dependent cell lines. For instance, in Shh-LIGHT2 cells, the compound exhibited an IC50 value of approximately 13 nM, significantly outperforming traditional inhibitors like vismodegib .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Experimental Findings

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Glioma Models : In studies involving glioma cell lines, this compound demonstrated significant reduction in cell viability and proliferation when compared to control groups treated with Smo agonists .

- Tumor Growth Inhibition : A detailed analysis showed that treatment with this compound led to a marked decrease in tumor size in xenograft models, indicating its potential for therapeutic use against Gli-driven tumors .

- Comparative Analysis : When compared to other indolactams and clinical inhibitors, this compound exhibited superior efficacy in regulating Gli activity, suggesting it could serve as a lead compound for developing new cancer therapies .

Propriétés

IUPAC Name |

[(10S,13S)-9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-13-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-11(2)18-19(24)21-14(10-25-12(3)23)8-13-9-20-15-6-5-7-16(17(13)15)22(18)4/h5-7,9,11,14,18,20H,8,10H2,1-4H3,(H,21,24)/t14-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBVMJYASZWGBL-KSSFIOAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91403-61-1 | |

| Record name | (-)-14-O-Acetylindolactam V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091403611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.